molecular formula C12H12FNO3 B8691028 1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid CAS No. 849217-49-8

1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid

Cat. No.: B8691028
CAS No.: 849217-49-8
M. Wt: 237.23 g/mol
InChI Key: MZCWFKZECVFORG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

849217-49-8

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

1-[(4-fluorophenyl)carbamoyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H12FNO3/c13-8-2-4-9(5-3-8)14-10(15)12(11(16)17)6-1-7-12/h2-5H,1,6-7H2,(H,14,15)(H,16,17)

InChI Key

MZCWFKZECVFORG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)NC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of cyclobutane-1,1-dicarboxylic acid (10.0 g, 69.4 mmol, 1.0 eq.) in anhydrous THF (100 mL) under nitrogen was added dropwise triethylamine (7.02 g, 69.4 mmol, 1.0 eq.) with stirring for 30 minutes at 0° C., followed by the addition of thionyl chloride (8.25 g, 69.4 mmol, 1.0 eq.) with stirring for another 30 minutes at 0° C. To the resulting mixture under nitrogen was added dropwise a solution of 4-fluoroaniline (8.48 g, 76.3 mmol, 1.1 eq.) in anhydrous THF (50 mL) with stirring for 1.5 hours at 0° C. The reaction mixture was diluted with ethyl acetate and extracted with 2N NaOH. The aqueous phase was titrated with 2N HCl to pH 1-2 and then extracted with ethyl acetate. The organic phase was dried with sodium sulfate and concentrated in vacuo to give 1-(4-fluoro-phenylcarbamoyl)-cyclobutanecarboxylic acid as a light pink solid (5.75 g, 34.9%). 1H NMR (400 MHz, CDCl3 w/5 drop CD3OD): 7.53-7.48 (m, 2H), 7.06-7.00 (m, 2H), 2.81-2.63 (m, 4H), 2.14-2.02 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
Quantity
8.48 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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